molecular formula C11H13ClN2O B2545696 4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride CAS No. 91874-45-2

4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride

Cat. No. B2545696
CAS RN: 91874-45-2
M. Wt: 224.69
InChI Key: INYLZFIJNLVSAM-UHFFFAOYSA-N
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Description

4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride, also known as MIMH, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MIMH is an imidazole derivative that has been shown to exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties.

Mechanism of Action

The mechanism of action of 4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride is not fully understood, but studies have suggested that it may act by inhibiting enzymes involved in cell wall synthesis in fungi and bacteria. Additionally, 4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride has been shown to have a range of biochemical and physiological effects. In addition to its antifungal, antibacterial, and anticancer properties, 4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride has been shown to exhibit anti-inflammatory and antioxidant activity. Additionally, 4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride in lab experiments is its broad spectrum of biological activity. Additionally, 4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride is readily available and relatively inexpensive. However, one limitation of using 4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride. One area of interest is the development of 4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride derivatives with improved biological activity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride and its potential as a therapeutic agent for a range of diseases. Finally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of 4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride in vivo to determine its potential as a drug candidate.

Synthesis Methods

The synthesis of 4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride involves the reaction of 2-methoxybenzylamine with imidazole-1-carboxaldehyde in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain 4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride in its pure form.

Scientific Research Applications

4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride has been studied extensively for its potential as a therapeutic agent. Studies have shown that 4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride exhibits antifungal activity against a range of fungal strains, including Candida albicans and Aspergillus fumigatus. Additionally, 4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride has been shown to have antibacterial activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

5-[(2-methoxyphenyl)methyl]-1H-imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.ClH/c1-14-11-5-3-2-4-9(11)6-10-7-12-8-13-10;/h2-5,7-8H,6H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYLZFIJNLVSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=CN=CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride

CAS RN

91874-45-2
Record name 4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride
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